

Technical Support Center: ICP-MS Analysis of Arsenic and Thallium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Arsenic;thallium

Cat. No.: B088864

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with interference in the analysis of arsenic (As) and thallium (Tl) by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Troubleshooting Guides

Issue 1: Inaccurate Arsenic (As) Results in High Chloride or Calcium Matrices

Symptoms:

- Elevated background signal at m/z 75.
- Poor recovery of arsenic spikes.
- Inconsistent results between samples with varying chloride or calcium concentrations.

Possible Cause: Polyatomic interferences from $^{40}\text{Ar}^{35}\text{Cl}^+$ and $^{40}\text{Ca}^{35}\text{Cl}^+$, which have the same mass-to-charge ratio as monoisotopic arsenic (^{75}As).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Troubleshooting Steps:

- Utilize a Collision Cell with Kinetic Energy Discrimination (KED):

- Action: Introduce helium (He) gas into the collision cell.
- Principle: The larger polyatomic ions (ArCl^+ , CaCl^+) undergo more collisions with helium atoms than the smaller As^+ ions. This reduces their kinetic energy, allowing them to be filtered out by an energy barrier before they reach the quadrupole mass analyzer.[\[1\]](#)[\[4\]](#)
- Expected Outcome: Significant reduction of chloride-based interferences.
- Employ a Reaction Cell with Oxygen (Mass-Shift Method):
 - Action: Introduce oxygen (O_2) gas into the reaction cell.
 - Principle: Arsenic ions ($^{75}\text{As}^+$) react with oxygen to form arsenic oxide ions ($^{75}\text{As}^{16}\text{O}^+$) at a new mass-to-charge ratio of 91.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[9\]](#)[\[10\]](#) The quadrupole is then set to measure m/z 91, effectively shifting the analyte away from the original interference at m/z 75.
 - Expected Outcome: Complete removal of ArCl^+ and CaCl^+ interferences. This method is highly effective, especially when using a triple quadrupole (ICP-QQQ) instrument which can prevent the formation of new interferences at the target mass.[\[4\]](#)[\[9\]](#)
- Add Nitrogen to the Carrier Gas:
 - Action: Introduce a small amount of nitrogen (N_2) gas into the argon carrier gas flow.
 - Principle: The addition of nitrogen can disrupt the formation of the $^{40}\text{Ar}^{35}\text{Cl}^+$ polyatomic ion in the plasma.[\[6\]](#)
 - Expected Outcome: Reduction of the ArCl^+ interference signal.
- Chromatographic Separation:
 - Action: Use High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS.
 - Principle: Anion-exchange chromatography can separate the arsenic species from the chloride ions in the sample before they enter the ICP-MS, preventing the formation of the interference.[\[11\]](#)

- Expected Outcome: Temporal separation of arsenic and chloride, leading to interference-free analysis of arsenic.

Issue 2: Falsely Elevated Arsenic (As) Results in Samples Containing Rare Earth Elements (REEs)

Symptoms:

- Unexpectedly high arsenic concentrations in geological or environmental samples.
- Results do not correlate with other analytical techniques.

Possible Cause: Doubly charged ion interferences, primarily from $^{150}\text{Nd}^{2+}$ and $^{150}\text{Sm}^{2+}$.[\[1\]\[9\]\[12\]\[13\]\[14\]\[15\]\[16\]\[17\]](#) These ions have a mass-to-charge ratio of 75 ($150 \div 2$), which is identical to that of arsenic.

Troubleshooting Steps:

- Use a Reaction Cell with Oxygen (Mass-Shift Method):
 - Action: Introduce oxygen (O_2) as a reaction gas.
 - Principle: As described in Issue 1, $^{75}\text{As}^+$ is shifted to $^{75}\text{As}^{16}\text{O}^+$ at m/z 91. The doubly charged REE ions typically do not react with oxygen in the same way, or their reaction products do not interfere with AsO^+ .[\[1\]\[9\]](#)
 - Expected Outcome: Effective removal of Nd^{2+} and Sm^{2+} interferences. This is the most recommended method for this issue.
- Mathematical Correction:
 - Action: Measure a non-interfering isotope of the interfering REE (e.g., ^{143}Nd , ^{147}Sm) and use the known isotopic abundance to calculate and subtract the signal contribution at m/z 75.
 - Principle: This method assumes a constant ratio of doubly charged to singly charged ions.

- Caution: This approach can be prone to significant errors, especially when the analyte concentration is low and the interferent concentration is high.[9][15] It is generally less robust than using a reaction cell.
- Avoid KED Mode for this Specific Interference:
 - Note: Using a collision cell with helium (KED mode) is not effective for removing doubly charged ion interferences. In some cases, it can even worsen the interference effect relative to the analyte signal.[1][9][14]

Issue 3: Suppressed Signal or Inaccurate Thallium (Tl) Results in High-Salt Matrices

Symptoms:

- Low recovery of thallium spikes.
- Signal drift during the analytical run.
- Poor precision in samples with high total dissolved solids.

Possible Cause: Non-spectral matrix effects caused by high concentrations of salts (e.g., sodium, potassium, chloride).[18] These can affect the nebulization efficiency, plasma conditions, and ion transmission. In chloride-rich matrices, volatile thallium chloride (TlCl) may form, leading to analyte loss before atomization.[19]

Troubleshooting Steps:

- Sample Dilution:
 - Action: Dilute the sample with the appropriate blank solution (e.g., dilute nitric acid).
 - Principle: This is the simplest way to reduce the concentration of matrix components, thereby minimizing their effect on the analysis. It is recommended to keep the total dissolved solids below 0.2%.[18]
 - Expected Outcome: Improved signal stability and accuracy, although it will also raise the detection limit.

- Use an Internal Standard:
 - Action: Add an internal standard element, such as Rhodium (Rh) or Praseodymium (Pr), to all blanks, standards, and samples.[\[20\]](#)[\[21\]](#)
 - Principle: The internal standard should be an element that is not present in the original sample and has similar ionization behavior to thallium. It will experience similar matrix effects, and by taking the ratio of the analyte signal to the internal standard signal, these effects can be compensated for.
 - Expected Outcome: Correction for signal drift and suppression, leading to more accurate and precise results.
- Matrix Matching:
 - Action: Prepare calibration standards in a matrix that closely resembles the sample matrix.
 - Principle: This ensures that the standards and samples are affected by the matrix in the same way.
 - Expected Outcome: Improved accuracy of quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common spectral interferences for arsenic (^{75}As) in ICP-MS?

A1: The most significant spectral interferences for arsenic are polyatomic ions, specifically $^{40}\text{Ar}^{35}\text{Cl}^+$ from chloride-containing matrices (e.g., samples digested with HCl) and $^{40}\text{Ca}^{35}\text{Cl}^+$ in samples with high calcium and chloride.[\[1\]](#)[\[3\]](#)[\[4\]](#) Another major class of interference is doubly charged rare earth elements, such as $^{150}\text{Nd}^{2+}$ and $^{150}\text{Sm}^{2+}$, which appear at the same mass-to-charge ratio as arsenic.[\[1\]](#)[\[12\]](#)[\[13\]](#)

Q2: Can I use a different isotope to avoid arsenic interferences?

A2: No, arsenic is a monoisotopic element, meaning it only has one naturally occurring isotope (^{75}As).[\[1\]](#)[\[3\]](#) This makes it impossible to select an alternative isotope for analysis, and necessitates the use of interference removal techniques like collision/reaction cells.

Q3: My samples have a high carbon content. How does this affect my arsenic analysis?

A3: High concentrations of carbon in the sample matrix can lead to a non-spectral interference, specifically a signal enhancement for arsenic.[1] The exact mechanism is not fully understood but may involve improved energy transfer in the plasma. To mitigate this, it is crucial to match the carbon content of your calibration standards and blanks to that of your samples. This can be achieved by adding a small, consistent amount (e.g., 1-2% v/v) of an organic solvent like methanol or ethanol to all solutions.[1]

Q4: What are the primary interferences for thallium (Tl) analysis?

A4: For thallium, non-spectral matrix effects from high salt concentrations are a more common problem than direct spectral overlaps.[18] High salt levels can suppress the Tl signal.[18] Isobaric interferences are less common but can occur, for example, from polyatomic ions like $^{186}\text{W}^{17}\text{O}^+$ overlapping with Tl isotopes.[21] In some cases, there can be isobaric overlap with lead (Pb) isotopes.[19]

Q5: How do I choose between collision mode (KED) and reaction mode for arsenic analysis?

A5: The choice depends on the type of interference.

- Use Collision Mode (He gas): If your primary concern is polyatomic interferences like ArCl^+ and CaCl^+ . This mode is robust and effective for these species.[1][4]
- Use Reaction Mode (O_2 gas): If your samples contain rare earth elements (REEs) causing doubly charged ion interferences (Nd^{2+} , Sm^{2+}). Reaction mode is highly effective at removing these, and it also removes the common polyatomic interferences simultaneously. [1][9][10] This "mass-shift" approach is generally the most powerful and reliable method for complex matrices.

Q6: What is an internal standard and why is it important for thallium analysis?

A6: An internal standard is an element added in a constant concentration to all solutions being analyzed. It is used to correct for variations in instrument performance and matrix effects. For thallium, which is prone to signal suppression in complex matrices, an internal standard like Rhodium (Rh) or Praseodymium (Pr) is crucial for obtaining accurate and precise data by compensating for these fluctuations.[20][21]

Data and Methodologies

Quantitative Data Summary

The following tables summarize key performance data related to interference removal in As and Tl analysis.

Table 1: Comparison of Interference Removal Techniques for Arsenic (As)

Technique	Target Interference	Typical Effectiveness	Analyte Signal Impact	Reference
Collision Mode (He-KED)	$^{40}\text{Ar}^{35}\text{Cl}^+$, $^{40}\text{Ca}^{35}\text{Cl}^+$	High	Moderate signal reduction	[1][4]
Reaction Mode (O ₂ Mass-Shift)	$^{40}\text{Ar}^{35}\text{Cl}^+$, $^{150}\text{Nd}^{2+}$, $^{150}\text{Sm}^{2+}$	Very High	Can enhance sensitivity	[1][4][9][10]
Nitrogen Addition	$^{40}\text{Ar}^{35}\text{Cl}^+$	Moderate to High	Minimal	[6]
Mathematical Correction	$^{150}\text{Nd}^{2+}$, $^{150}\text{Sm}^{2+}$	Variable, error-prone	None	[9][15]

Table 2: Performance Metrics for Thallium (Tl) Analysis in Biological Matrices

Parameter	Matrix	Value	Internal Standard	Reference
Limit of Detection (LOD)	Rodent Plasma	0.037 ng/mL	^{205}Tl	[20]
Lower Limit of Quantitation (LLOQ)	Rodent Plasma	1.25 ng/mL	^{205}Tl	[20]
Spike Recovery	Rodent Plasma	97.8 - 104%	^{205}Tl	[20]
Interday Precision (RSD)	Rodent Plasma	≤ 4.3%	^{205}Tl	[20]

Experimental Protocols

Protocol 1: Arsenic Analysis using Oxygen Reaction Mass-Shift (ICP-MS/MS)

This protocol is designed to eliminate both polyatomic and doubly charged interferences for the accurate determination of total arsenic.

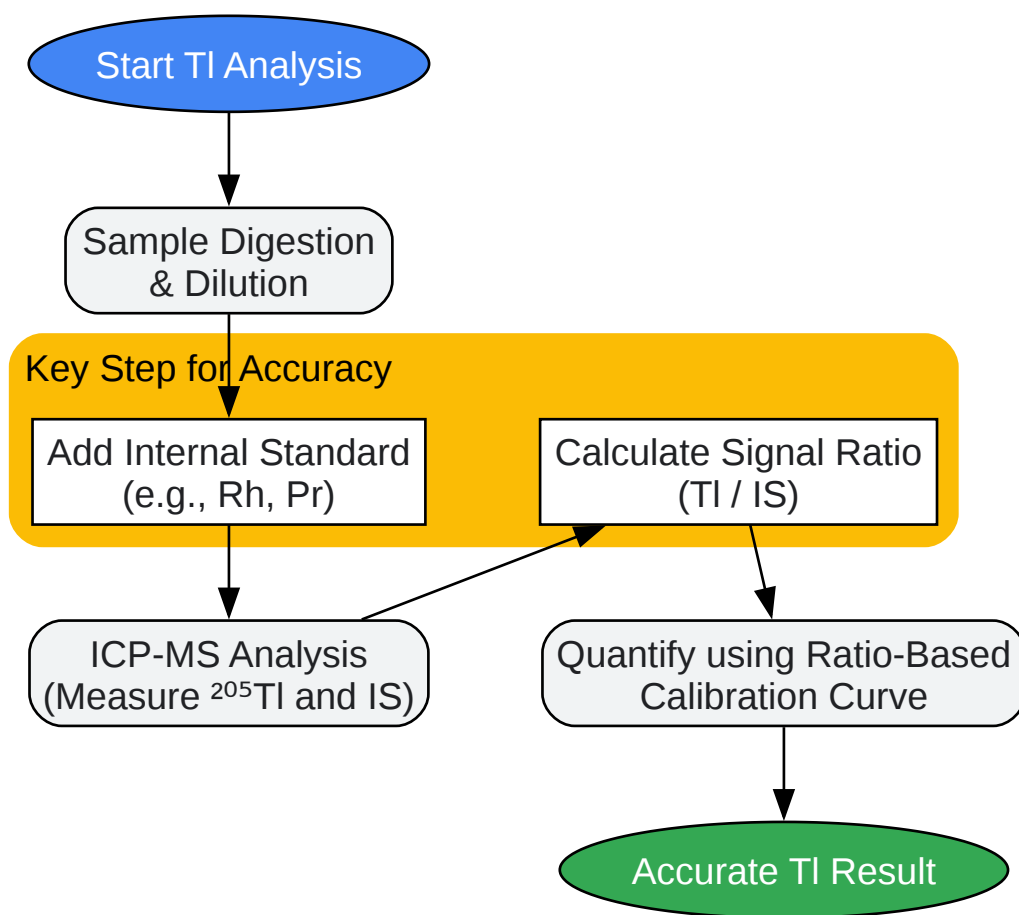
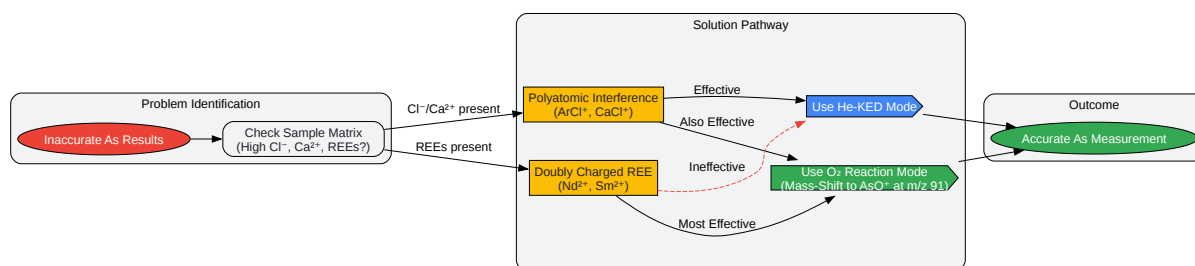
- **Sample Preparation:** Digest the sample using a suitable acid mixture (e.g., nitric acid). Ensure the final solution is clear and free of particulates. Dilute the digestate to bring it within the linear range of the instrument and to reduce matrix effects.
- **Instrument Setup (ICP-MS/MS):**
 - **Plasma Conditions:** Optimize RF power, nebulizer gas flow, and sampling depth for robust plasma conditions (e.g., low oxide ratio, $\text{CeO}^+/\text{Ce}^+ < 2\%$).
 - **Collision/Reaction Cell:** Plumb high-purity oxygen (O_2) to the reaction cell gas port.
 - **Quadrupole 1 (Q1):** Set to pass only m/z 75 ($^{75}\text{As}^+$). This acts as a mass filter, allowing only ions of this mass to enter the reaction cell.
 - **Reaction Cell:** Introduce O_2 gas at an optimized flow rate. Allow for the reaction: $^{75}\text{As}^+ + \text{O} \rightarrow ^{75}\text{As}^{16}\text{O}^+$.
 - **Quadrupole 2 (Q2):** Set to pass only m/z 91 ($^{75}\text{As}^{16}\text{O}^+$). This measures the product ion, free from the original interferences at m/z 75 and potential new interferences like $^{91}\text{Zr}^+$ that are filtered out by Q1.^[4]
- **Calibration:** Prepare a series of calibration standards covering the expected concentration range of the samples. Matrix-match the standards as closely as possible to the samples.
- **Analysis:** Analyze blanks, standards, and samples. Include quality control samples (e.g., certified reference materials, spiked samples) to verify accuracy and precision.

Protocol 2: Thallium Analysis with Internal Standardization

This protocol is for the routine analysis of thallium in potentially complex matrices, such as environmental or biological samples.

- Sample Preparation: Digest and dilute the samples as required.
- Internal Standard Addition: Prepare a stock solution of an appropriate internal standard (e.g., 1 mg/L of Rhodium in 2% nitric acid). Use an online addition kit or manually spike all blanks, standards, and samples to a final constant concentration (e.g., 10 µg/L).
- Instrument Setup (ICP-MS):
 - Plasma Conditions: Use robust plasma conditions to minimize matrix effects.
 - Acquisition Mode: Set the mass spectrometer to measure the primary isotope of thallium (^{205}Tl) and the internal standard isotope (e.g., ^{103}Rh).
- Calibration: Prepare matrix-matched calibration standards.
- Analysis: Acquire data for all solutions. The instrument software will automatically calculate the ratio of the ^{205}Tl signal to the ^{103}Rh signal. The calibration curve and all sample concentrations will be based on these ratios, correcting for signal fluctuations.

Visualizations



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- To cite this document: BenchChem. [Technical Support Center: ICP-MS Analysis of Arsenic and Thallium]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088864#interference-removal-in-arsenic-and-thallium-analysis-by-icp-ms>]

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